3-(1-aminocyclobutyl)aniline dihydrochloride
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Overview
Description
3-(1-aminocyclobutyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 It is a derivative of aniline, featuring a cyclobutyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminocyclobutyl)aniline dihydrochloride typically involves the following steps:
Cyclobutylation of Aniline: Aniline undergoes a cyclobutylation reaction to introduce the cyclobutyl group. This can be achieved using cyclobutyl halides in the presence of a base.
Amination: The cyclobutylated aniline is then subjected to amination to introduce the amino group at the desired position.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-aminocyclobutyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
3-(1-aminocyclobutyl)aniline dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-aminocyclobutyl)aniline dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-aminocyclopropyl)aniline dihydrochloride
- 3-(1-aminocyclopentyl)aniline dihydrochloride
- 3-(1-aminocyclohexyl)aniline dihydrochloride
Uniqueness
3-(1-aminocyclobutyl)aniline dihydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
2680533-80-4 |
---|---|
Molecular Formula |
C10H16Cl2N2 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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